Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate is a key intermediate compound in the synthesis of benzisothiazolone-based inhibitors for Human Leukocyte Elastase (HLE). [] HLE is a serine protease implicated in various inflammatory diseases, making its inhibitors valuable targets for drug development. []
The synthesis of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate typically involves the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium salt. This reaction forms the benzothiazole core while introducing the necessary functional groups .
Key parameters in the synthesis include:
The molecular structure of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate features:
The InChI representation is:
This notation encapsulates the compound's connectivity and stereochemistry .
Methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate can undergo several types of chemical reactions:
Reagents such as potassium dichromate for oxidation and sodium borohydride for reduction are frequently employed. Reaction conditions are carefully controlled to optimize yields and selectivity .
The mechanism of action for methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate involves its interaction with specific enzymes or proteins. It may act as an inhibitor by binding to active sites on enzymes or altering protein conformations. This interaction can disrupt normal cellular processes leading to various biological effects such as antimicrobial or anti-inflammatory actions .
Methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate has diverse applications across several fields:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6